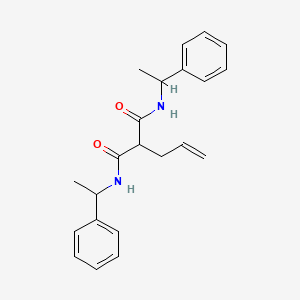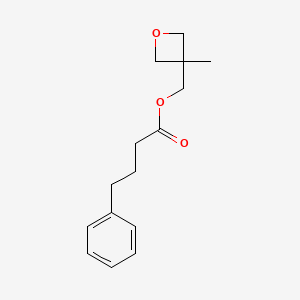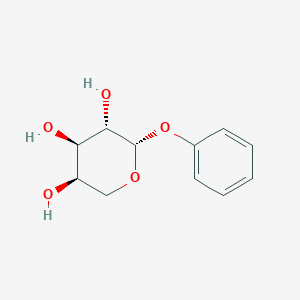
phenyl beta-D-arabinopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl beta-D-arabinopyranoside is a chemical compound with the molecular formula C11H14O5 It is a derivative of arabinose, a five-carbon sugar, and is characterized by the presence of a phenyl group attached to the beta-D-arabinopyranoside moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenyl beta-D-arabinopyranoside can be synthesized through the glycosylation of arabinose with phenol. The reaction typically involves the use of a glycosyl donor, such as a protected arabinose derivative, and a glycosyl acceptor, such as phenol. The reaction is catalyzed by an acid catalyst, such as trifluoromethanesulfonic acid, under anhydrous conditions. The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the consistency and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl beta-D-arabinopyranoside undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups on the arabinopyranoside moiety can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like acyl chlorides, alkyl halides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Phenolic derivatives and quinones.
Reduction: Alcohols and alkanes.
Substitution: Ester and ether derivatives.
Applications De Recherche Scientifique
Phenyl beta-D-arabinopyranoside has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying glycosylation reactions.
Biology: The compound is used in the study of carbohydrate-protein interactions and as a substrate for glycosidase enzymes.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of bioactive compounds.
Mécanisme D'action
The mechanism of action of phenyl beta-D-arabinopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for glycosidase enzymes, which catalyze the hydrolysis of the glycosidic bond, releasing the phenyl group and arabinose. This interaction can modulate various biochemical pathways and cellular processes, depending on the specific enzyme or receptor involved.
Comparaison Avec Des Composés Similaires
Phenyl beta-D-arabinopyranoside can be compared with other similar compounds, such as:
Phenyl beta-D-glucopyranoside: Similar structure but with a glucose moiety instead of arabinose.
Phenyl beta-D-galactopyranoside: Contains a galactose moiety.
Phenyl beta-D-mannopyranoside: Contains a mannose moiety.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the configuration of the arabinose moiety and the presence of the phenyl group
Propriétés
Numéro CAS |
72351-09-8 |
|---|---|
Formule moléculaire |
C11H14O5 |
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
(2S,3S,4R,5R)-2-phenoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C11H14O5/c12-8-6-15-11(10(14)9(8)13)16-7-4-2-1-3-5-7/h1-5,8-14H,6H2/t8-,9-,10+,11+/m1/s1 |
Clé InChI |
RTBHKOWSOJOEPS-ZNSHCXBVSA-N |
SMILES isomérique |
C1[C@H]([C@H]([C@@H]([C@@H](O1)OC2=CC=CC=C2)O)O)O |
SMILES canonique |
C1C(C(C(C(O1)OC2=CC=CC=C2)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





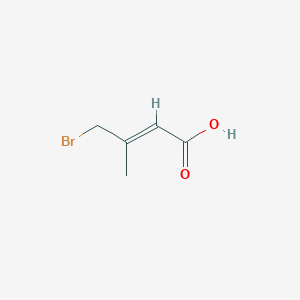
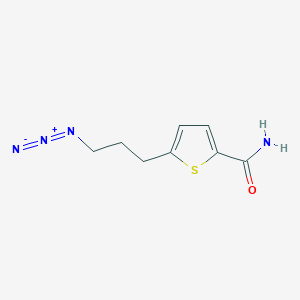

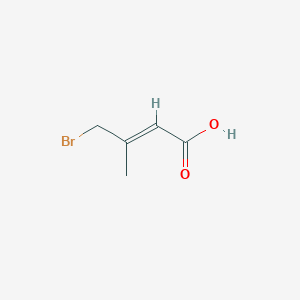
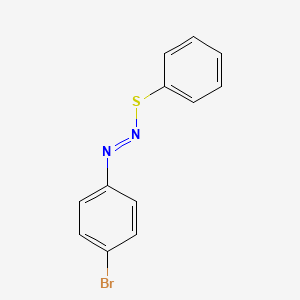

![N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2,3-diphenylquinoxaline-6-carboxamide](/img/structure/B14149527.png)
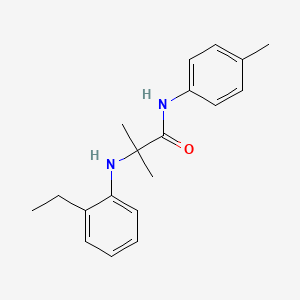
![5-Chloro-N-[3-(4-chloropiperidin-1-yl)propyl]-1H-indazol-3-amine](/img/structure/B14149541.png)
